Cas no 82470-74-4 ((2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione)
![(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione structure](https://fr.kuujia.com/scimg/cas/82470-74-4x500.png)
82470-74-4 structure
Nom du produit:(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione
(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione
- (-)-Shinjulactone C
- dihydroxy-(hydroxymethyl)-trimethyl-[?]trione
- 2,5a,10-Metheno-5aH-acenaphtho[4,3-b]pyran-1,3,8(2H)-trione, 2a,6,6a,9,10,10a,10b,10c-octahydro-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-, (2R,2aR,5aS,6aR,10R,10aS,10bS,10cR,11S)-
- 2,5a,10-Metheno-5aH-acenaphtho(4,3-b)pyran-1,3,8(2H)-trione, 2a,6,6a,9,10,10a,10b,10c-octahydro-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-, (2R,2aR,5aS,6aR,10R,10aS,10bS,10cR,11S)-
- DTXSID201002704
- 2,2a-Dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)acenaphtho[4,3-b]pyran-1,3,8(2H)-trione
- Shinjulactone C
- 82470-74-4
-
- Piscine à noyau: InChI=1S/C20H22O7/c1-8-4-10(22)19(25)16(3)13-14(24)20(19,26)15(2)9-5-12(23)27-11(6-18(8,15)16)17(9,13)7-21/h4,9,11,13,21,25-26H,5-7H2,1-3H3
- La clé Inchi: QUDGSOQXSJGXMH-UHFFFAOYSA-N
- Sourire: CC1=CC(=O)[C@]2([C@]3(C14C[C@@H]5[C@@]6([C@@H]3C(=O)[C@]2(C4([C@@H]6CC(=O)O5)C)O)CO)C)O
Propriétés calculées
- Qualité précise: 374.13655304g/mol
- Masse isotopique unique: 374.13655304g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 1
- Complexité: 939
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 121Ų
- Le xlogp3: -1.228
(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione Littérature connexe
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
82470-74-4 ((2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione) Produits connexes
- 1779822-01-3((2-bromo-6-chlorophenyl)methyl(methyl)amine)
- 2171147-22-9(5-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopyridine-2-carboxylic acid)
- 87638-26-4((2R)-2,3-diaminopropan-1-ol)
- 731012-13-8(5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol)
- 1391008-37-9(3-Isoquinolinecarboxylic acid, 5-fluoro-1,2,3,4-tetrahydro-)
- 1341391-18-1(4-(4-Ethylphenyl)oxan-4-ol)
- 2229442-52-6(4-(4-chloro-2-methylphenyl)methylpiperidin-4-ol)
- 2138518-73-5(Ethanone, 1-[3-[1-(3-azetidinyl)-1H-1,2,3-triazol-5-yl]phenyl]-)
- 2248266-64-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetate)
- 2171973-81-0(9,9-dimethyl-1-oxa-5-azaspiro5.5undecane)
Fournisseurs recommandés
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

江苏科伦多食品配料有限公司
Membre gold
Fournisseur de Chine
Réactif
